Meso-Hydroxyuroporphyrin I is a porphyrin compound that has garnered attention primarily due to its association with congenital erythropoietic porphyria, a genetic disorder affecting heme metabolism. This compound is characterized by its unique structural features and its role as a metabolic intermediate in the biosynthesis of porphyrins. It was first isolated from the urine of a patient suffering from this condition, highlighting its significance in medical diagnostics and biochemical research.
Meso-hydroxyuroporphyrin I is primarily sourced from biological samples, particularly urine and plasma, of patients with congenital erythropoietic porphyria. It is formed as a derivative of uroporphyrinogen I, indicating its role in the metabolic pathway of porphyrins. The identification of this compound has been facilitated by advanced analytical techniques such as high-performance liquid chromatography and mass spectrometry .
Meso-hydroxyuroporphyrin I belongs to the class of porphyrins, which are cyclic compounds composed of four pyrrole rings linked by methine bridges. It is classified under hydroxylated porphyrins, specifically as a derivative of uroporphyrin, which further categorizes it within the broader category of metalloporphyrins when metal ions are coordinated to the porphyrin ring.
The synthesis of meso-hydroxyuroporphyrin I can be approached through various methodologies, often involving the modification of existing porphyrin structures. A notable synthesis method involves:
The synthesis may also involve purification steps such as column chromatography to isolate meso-hydroxyuroporphyrin I from reaction mixtures. The use of liquid secondary ion mass spectrometry has been pivotal in characterizing the synthesized compounds .
Meso-hydroxyuroporphyrin I features a complex cyclic structure typical of porphyrins, consisting of four pyrrole rings interconnected by methine (-CH=) linkages. The hydroxyl groups are positioned at specific meso positions on the porphyrin ring, which significantly influences its chemical behavior and interaction with metal ions.
Meso-hydroxyuroporphyrin I participates in various chemical reactions typical for porphyrins, including:
The formation of meso-hydroxyuroporphyrin I is highly dependent on the concentration of uroporphyrinogen I and environmental factors such as pH and temperature during synthesis .
The formation mechanism involves several steps:
Studies indicate that the concentration-dependent formation suggests a feedback mechanism where elevated levels of uroporphyrinogen lead to increased production of hydroxylated derivatives like meso-hydroxyuroporphyrin I.
Meso-hydroxyuroporphyrin I has significant applications in:
The discovery of meso-hydroxyuroporphyrin I emerged from detailed biochemical investigations of Congenital Erythropoietic Porphyria (CEP) patients. This rare compound was first isolated and characterized in 1989 from the urine of a CEP patient through advanced analytical techniques. Researchers employed derivatization strategies (methyl ester, ethyl ester, and acetoxy derivatives) followed by fast-atom-bombardment mass spectrometry (FAB-MS) to elucidate its structure. This approach confirmed the presence of a hydroxyl group at the meso-position (bridge carbon) of the uroporphyrin I macrocycle, representing a novel porphyrin metabolite not previously documented in human biochemistry [1] [2].
CEP, also known as Günther's disease, is characterized by severe photosensitivity, hemolytic anemia, and accumulation of type I porphyrin isomers due to deficient activity of uroporphyrinogen III synthase (UROS). The identification of meso-hydroxyuroporphyrin I in biological fluids provided critical evidence for complex oxidative processes occurring secondary to enzymatic dysfunction. Subsequent research confirmed its presence alongside other hydroxylated derivatives (β-hydroxypropionic acid uroporphyrin I and hydroxyacetic acid uroporphyrin I) in both urine and plasma of CEP patients, establishing these compounds as specific biomarkers of the disease. These findings demonstrated that porphyrin accumulation in CEP extends beyond primary pathway intermediates to include chemically modified derivatives formed through oxidative side reactions [4].
Table 1: Key Historical Discoveries Related to meso-Hydroxyuroporphyrin I
Year | Discovery | Significance | Reference |
---|---|---|---|
1989 | First isolation from human CEP urine | Identification of novel porphyrin metabolite | [1] |
1992 | Detection in plasma alongside other hydroxylated derivatives | Established as CEP-specific biomarkers | [4] |
2022 | Characterization of J-aggregate formation | Revealed physicochemical behavior | [9] |
The formation of meso-hydroxyuroporphyrin I is intrinsically linked to dysregulation of the heme biosynthesis pathway. Under physiological conditions, the pathway proceeds efficiently from glycine and succinyl-CoA to 5-aminolevulinic acid (ALA), then through porphobilinogen (PBG), hydroxymethylbilane, and ultimately to uroporphyrinogen III – the crucial branch point for biologically functional tetrapyrroles. The uroporphyrinogen III synthase (UROS) enzyme catalyzes the inversion and cyclization of hydroxymethylbilane to form the asymmetric type III isomer, which serves as the precursor for heme, chlorophylls, and other essential tetrapyrroles [3] [7].
In CEP, genetic mutations causing UROS deficiency (≤10% of normal activity) disrupt this critical step. The resulting accumulation of hydroxymethylbilane creates biochemical conditions favoring non-enzymatic cyclization to form the symmetric uroporphyrinogen I isomer instead of the physiological type III isomer. Unlike uroporphyrinogen III, which is rapidly metabolized further in the heme pathway, uroporphyrinogen I lacks downstream utility and accumulates excessively in bone marrow erythroid cells. This accumulation creates a substrate-rich environment where oxidative side reactions generate meso-hydroxyuroporphyrin I and related derivatives. The compound thus serves as a chemical indicator of pathway obstruction at the UROS step and represents a terminal metabolic product with no physiological function [4] [5].
The biochemical significance extends beyond mere accumulation. The presence of meso-hydroxyuroporphyrin I reflects a pathological diversion from normal porphyrin metabolism. While standard heme pathway intermediates undergo controlled enzymatic transformations, this hydroxylated derivative forms through non-enzymatic oxidation, representing a metabolic dead-end that contributes to the phototoxic burden in CEP patients. Its detection provides insight into the chemical instability of accumulated porphyrinogens under pathological conditions [4].
Table 2: Heme Pathway Dysregulation Leading to meso-Hydroxyuroporphyrin I Formation
Normal Pathway Step | Enzyme Involved | CEP Dysregulation | Consequence |
---|---|---|---|
Hydroxymethylbilane formation | PBG deaminase | Increased linear tetrapyrrole | Substrate accumulation |
Uroporphyrinogen III synthesis | Uroporphyrinogen III synthase (UROS) | Severe deficiency (≤10%) | Non-enzymatic cyclization to URO'gen I |
Uroporphyrinogen decarboxylation | URO decarboxylase | Accumulation of URO'gen I | Oxidative side reactions |
Coproporphyrinogen oxidation | CPO oxidase | N/A | Pathway blockade prevents further metabolism |
The formation of meso-hydroxyuroporphyrin I occurs through specific oxidative mechanisms targeting accumulated uroporphyrinogen I. Research has demonstrated that this hydroxylated derivative is not an isolated anomaly but part of a spectrum of oxidative porphyrin derivatives generated in CEP. Studies of urinary porphyrin profiles reveal consistent co-occurrence with peroxyacetic acid uroporphyrin I, β-hydroxypropionic acid uroporphyrin I, and hydroxyacetic acid uroporphyrin I, indicating shared formation pathways [4].
The chemical genesis of these compounds involves reactive oxygen species (ROS). Laboratory investigations demonstrate that uroporphyrinogen I incubated with hydrogen peroxide (H₂O₂) and catalytic iron generates meso-hydroxyuroporphyrin I alongside peroxyacetic acid derivatives. This reaction is concentration-dependent, requiring uroporphyrinogen I levels exceeding 1-2 μM – concentrations routinely observed in CEP tissues. The process likely involves hydroxyl radical (•OH) formation via Fenton chemistry (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻), with the highly reactive hydroxyl radical attacking the meso-position of the porphyrinogen macrocycle. The reaction exhibits side-chain specificity, occurring preferentially at acetic acid substituents rather than propionic acid chains [4].
The biochemical significance extends beyond mere biomarker status. These oxidative derivatives exhibit enhanced phototoxicity compared to their parent compounds due to altered electronic structures that facilitate reactive oxygen species generation upon light exposure. Additionally, their formation represents a pathological sink for accumulated porphyrinogens, diverting them into chemically stable forms that resist enzymatic processing and accumulate long-term in tissues. This explains their persistence in biological fluids and tissues even when primary porphyrin production is reduced through therapeutic interventions [4].
Table 3: Oxidative Uroporphyrinogen I Derivatives in CEP
Compound | Site of Modification | Formation Conditions | Detection Method |
---|---|---|---|
meso-Hydroxyuroporphyrin I | meso-position | H₂O₂ + catalytic iron | FAB-MS, HPLC |
Peroxyacetic acid uroporphyrin I | Acetic acid side-chain | Aerobic oxidation | LSIMS, chemical properties |
β-Hydroxypropionic acid uroporphyrin I | Propionic acid side-chain | •OH radical attack | HPLC, fluorescence |
Hydroxyacetic acid uroporphyrin I | Acetic acid side-chain | Metal-catalyzed oxidation | LSIMS, chemical synthesis |
Figure: Proposed Mechanism for meso-Hydroxyuroporphyrin I Formation
Uroporphyrinogen I + Fe²⁺ → Porphyrinogen-Fe complex Complex + H₂O₂ → •OH generation via Fenton reaction •OH + *meso*-position → Radical intermediate Intermediate oxidation → meso-Hydroxyuroporphyrin I
The oxidative formation of these compounds has therapeutic implications. The iron chelator desferrioxamine inhibits their production in vitro by sequestering catalytic iron, suggesting potential adjunctive therapy for reducing phototoxic porphyrin load in CEP. Furthermore, their exclusive presence in systemic circulation (absent from duodenal aspirates and feces) confirms their erythropoietic origin rather than hepatic or gut microbiome-derived, emphasizing the bone marrow as the primary site of pathological porphyrin chemistry in CEP [4].
Comprehensive Compound List
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.:
CAS No.: 63732-19-4